molecular formula C15H15BrN2O3S B5731868 N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide

Cat. No. B5731868
M. Wt: 383.3 g/mol
InChI Key: CRDCQRNNFPGFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained attention in the scientific community due to its potential use in cancer therapy.

Mechanism of Action

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase the sensitivity of cancer cells to chemotherapy. However, this compound can also have off-target effects, such as the inhibition of other enzymes that use glutamine as a substrate.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide is a useful tool for studying the role of glutaminase in cancer cells. However, its off-target effects can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to benefit from glutaminase inhibition. Finally, this compound can be used in combination with other cancer therapies to increase their efficacy.

Synthesis Methods

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This intermediate is then reacted with N-(4-bromo-3-methylphenoxy)acetyl chloride to form the desired product, this compound.

Scientific Research Applications

N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound can lead to a decrease in cancer cell proliferation and survival. This compound has been shown to be effective in preclinical models of various types of cancer, including glioblastoma, melanoma, and breast cancer.

properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-7-11(4-5-13(10)16)20-9-15(19)21-18-14(17)8-12-3-2-6-22-12/h2-7H,8-9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCQRNNFPGFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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